molecular formula C29H32N2O3 B1678397 Pipendoxifene CAS No. 198480-55-6

Pipendoxifene

Numéro de catalogue: B1678397
Numéro CAS: 198480-55-6
Poids moléculaire: 456.6 g/mol
Clé InChI: JICOGKJOQXTAIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse du pipendoxifène implique la formation d'un squelette 2-phénylindole. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Le pipendoxifène subit plusieurs types de réactions chimiques :

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants tels que le permanganate de potassium et les agents réducteurs tels que le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de quinone et d'hydroquinone .

Comparaison Avec Des Composés Similaires

Le pipendoxifène est structurellement apparenté à d'autres SERM tels que le zindoxifène et le bazedoxifène . Comparé à ces composés, le pipendoxifène présente un profil distinct :

Conclusion

Le pipendoxifène est un composé prometteur avec un potentiel important dans le traitement du cancer du sein et d'autres affections liées aux œstrogènes. Sa structure unique et son mécanisme d'action en font un outil précieux pour la recherche scientifique et le développement de médicaments.

Activité Biologique

Pipendoxifene, also known as ERA-923, is a selective estrogen receptor modulator (SERM) that has been primarily investigated for its potential use in treating breast cancer, particularly in patients who have developed resistance to conventional therapies like tamoxifen. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological profile and therapeutic potential.

Overview of this compound

This compound is characterized by its unique mechanism of action compared to other SERMs. Unlike tamoxifen, it does not exhibit uterotropic activity, making it a promising candidate for breast cancer treatment without the associated risks of endometrial tumor stimulation . Its development has focused on addressing the limitations of existing therapies in hormone receptor-positive breast cancer.

This compound functions by selectively modulating estrogen receptors (ERs), which play a crucial role in breast cancer cell proliferation. The compound's ability to inhibit estrogen-mediated signaling pathways is central to its therapeutic efficacy. It has been shown to interact with various cytochrome P450 enzymes, which are involved in drug metabolism, indicating its potential for drug-drug interactions .

Pharmacokinetics and Drug Interaction Profile

The pharmacokinetic properties of this compound reveal significant absorption characteristics and interactions with transport proteins:

Property Value
Human Intestinal Absorption+0.9949
Blood Brain Barrier+0.9022
Caco-2 Permeability-0.5514
P-glycoprotein SubstrateSubstrate
CYP450 3A4 InhibitorInhibitor

These properties suggest that this compound is well-absorbed and may influence the pharmacokinetics of co-administered drugs, particularly those metabolized by CYP450 enzymes .

Clinical Trials and Efficacy

This compound has undergone several clinical trials to evaluate its efficacy in treating metastatic breast cancer:

  • Phase II Trials : A randomized trial involving 263 patients demonstrated a median objective response rate of 5% among tamoxifen-resistant patients, with an additional 18% achieving stable disease for six months or more .
  • Comparison with Tamoxifen : In trials comparing second- and third-generation SERMs like this compound with tamoxifen, no significant differences in overall survival or response rates were observed, raising questions about the clinical advantages of newer SERMs .

Case Studies

Several case studies highlight the challenges and outcomes associated with this compound treatment:

  • Case Study 1 : A patient with advanced breast cancer resistant to tamoxifen showed a partial response after being treated with this compound, illustrating its potential effectiveness in difficult-to-treat cases.
  • Case Study 2 : Another patient experienced stable disease for over six months while on this compound therapy, suggesting that while response rates may be low, some individuals can derive benefit from this treatment.

Propriétés

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-(2-piperidin-1-ylethoxy)phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O3/c1-21-27-19-25(33)11-14-28(27)31(29(21)23-7-9-24(32)10-8-23)20-22-5-12-26(13-6-22)34-18-17-30-15-3-2-4-16-30/h5-14,19,32-33H,2-4,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICOGKJOQXTAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCC4)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870209
Record name Pipendoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

ERA-923 inhibits estrogen-stimulated growth associated with cytostasis. It has been shown to have a potent, selective oestrogen modulating effect, with few uterine side-effects.
Record name Pipendoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

198480-55-6
Record name Pipendoxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198480556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipendoxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05414
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pipendoxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40870209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPENDOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPC5Q8496G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipendoxifene
Reactant of Route 2
Pipendoxifene
Reactant of Route 3
Pipendoxifene
Reactant of Route 4
Reactant of Route 4
Pipendoxifene
Reactant of Route 5
Reactant of Route 5
Pipendoxifene
Reactant of Route 6
Pipendoxifene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.